molecular formula C14H14FN3O2 B7142502 N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide

N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide

Cat. No.: B7142502
M. Wt: 275.28 g/mol
InChI Key: VOVNYNHCYWDXHF-UHFFFAOYSA-N
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Description

N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with an ethoxy group and a fluorine atom

Properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-2-20-14-10(4-3-5-17-14)8-18-13(19)11-6-12(15)9-16-7-11/h3-7,9H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVNYNHCYWDXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Starting Materials: The synthesis begins with commercially available 2-ethoxypyridine and 5-fluoropyridine-3-carboxylic acid.

    Formation of Intermediate: The 2-ethoxypyridine is first converted to its corresponding aldehyde via oxidation. This intermediate is then subjected to a reductive amination reaction with 5-fluoropyridine-3-carboxylic acid to form the desired amide linkage.

    Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, using solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalyst Recycling: Implementing catalyst recovery and recycling methods to reduce costs.

    Green Chemistry Principles: Adopting environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.

Industry

Mechanism of Action

The mechanism by which N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide
  • N-[(2-ethoxypyridin-3-yl)methyl]-4-fluoropyridine-3-carboxamide
  • N-[(2-ethoxypyridin-3-yl)methyl]-5-chloropyridine-3-carboxamide

Uniqueness

N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is unique due to the specific positioning of the ethoxy and fluorine substituents on the pyridine rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

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